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Compound of Interest

Compound Name: Octadecane, 1,18-dimethoxy-
CAS No.: 102155-51-1
Cat. No.: B14074152
Get Quote
. J

Executive Summary

1,18-Dimethoxyoctadecane (C20H4202) is an end-capped alkane derivative belonging to the
class of

-dimethoxyalkanes.[2] Structurally, it consists of an 18-carbon hydrophobic backbone
terminated by methoxy ether groups. Unlike its parent compound, n-octadecane (a standard
PCM melting at ~28°C), the dimethoxy derivative offers unique interfacial properties due to the
terminal dipoles.

This material is of high interest for thermal buffering applications in the 30°C-45°C range
(biomedical transport, electronics cooling), where the introduction of ether linkages modifies the
crystal packing lattice, potentially suppressing the supercooling often observed in pure alkanes
and enhancing compatibility with polar encapsulation matrices.

Technical Profile & Mechanism of Action
2.1 Chemical Identity

o |[UPAC Name: 1,18-Dimethoxyoctadecane
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CAS Number: 102155-51-1

Molecular Formula:

2.2 Predicted Thermal

Molecular Weight: 314.55 g/mol

Classification: Non-ionic, Ether-terminated Paraffinic PCM

Properties

Note: Exact values depend on purity and synthesis method. The following are derived from

homologous series analysis of

-substituted alkanes.

Property

Value | Range

Mechanistic Insight

Melting Point (

The methoxy caps extend the
effective chain length (similar
to C20 n-eicosane) but

introduce rotational flexibility,

35°C —42°C
) typically resulting in a
slightly distinct from the
equivalent alkane.
Latent Heat ( High energy density derived
200 — 230 J/g from the crystallization of the

)

long polymethylene chain.

Thermal Conductivity

~0.2 W/(m[3]-K) (Liquid)

Typical of organic PCMs;
requires conductive
enhancement (e.g., graphite
additives) for high-power

applications.

Ether linkages are chemically

inert to oxidation and

Stability High ]
hydrolysis under standard
operating conditions.
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2.3 Mechanism of Phase Change

The phase transition is driven by the Van der Waals forces between the methylene chains.

e Solid State: The chains pack in a crystalline lattice (likely triclinic or orthorhombic). The polar
methoxy ends may induce a specific "layering"” effect, reducing the random sliding of chains
found in pure alkanes.

e Transition: Upon heating to

, vibrational energy overcomes the lattice energy. The "kink" potential of the C-O-C bond
facilitates the breakup of the ordered structure.

» Liquid State: The molecules exist as a disordered fluid. The terminal dipoles increase surface
tension compared to n-octadecane, improving retention in porous silica or polymer matrices
(Shape-Stabilized PCMs).

Protocol 1: Synthesis & Purification

Rationale: Commercial availability of this specific derivative is limited. In-house synthesis via
Williamson Ether Synthesis is the standard, high-yield route.

Reagents Required
e Precursor: 1,18-Octadecanediol (High purity, >98%)

Reagent: Methyl lodide (Mel) or Dimethyl Sulfate

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

Solvent: Tetrahydrofuran (THF), anhydrous

Quenching: Ammonium Chloride (sat. ag.)

Step-by-Step Workflow

e Activation: In a flame-dried 3-neck flask under Nitrogen (

), suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.
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o Deprotonation: Dissolve 1,18-Octadecanediol (1.0 eq) in THF and add dropwise to the NaH
suspension. Stir at 0°C for 30 min, then warm to Room Temp (RT) for 1 hour until

evolution ceases.

o Checkpoint: Solution should turn slightly opaque/grey.

e Methylation: Cool back to 0°C. Add Methyl lodide (2.5 eq) dropwise. (Caution: Mel is a
carcinogen; use fume hood).

» Reaction: Reflux at 60°C for 12—18 hours.
o Work-up: Quench with saturated

. Extract with Diethyl Ether (

). Wash organics with brine, dry over

 Purification (Critical): Recrystallize the crude solid from Ethanol/Hexane (9:1).

o Why? Removal of mono-methoxy impurities is vital. Even 1% impurity can broaden the
melting peak by >3°C (colligative property depression).

Protocol 2: Thermal Validation (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for defining the
operational window of the PCM.

Instrument Setup
e Equipment: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

o Atmosphere: Nitrogen purge (50 mL/min).

e Pan: Tzero Aluminum Hermetic Pan (prevents volatilization).

Measurement Sequence

e Equilibration: Hold at 10°C for 5 min.
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e First Heat: Ramp 10°C to 60°C at 10°C/min. (Erases thermal history).
¢ Cooling: Ramp 60°C to 10°C at 5°C/min.
o Observation: Record Crystallization Temperature (

).[4] Note any supercooling (difference between
and
).
e Second Heat (Data Run): Ramp 10°C to 60°C at 2°C/min.

o Why slower? A 2°C/min ramp provides the most accurate resolution of the Onset

Temperature (

) and Peak Temperature (

).
Data Analysis Criteria
e : The practical melting point for system design.
 : Integrate the area under the melting peak (J/g).

o Pass/Fail: A sharp peak (width < 3°C) indicates high purity. A broad "shoulder" indicates
incomplete methylation.

Protocol 3: Encapsulation Compatibility Testing

Rationale: PCMs are rarely used in bulk liquid form. They are encapsulated to prevent leakage.
The methoxy group changes the surface chemistry compared to pure alkanes.

Workflow: Interfacial Polymerization (Melamine-Formaldehyde Shell)

o Emulsification: Disperse molten 1,18-dimethoxyoctadecane in water containing SMA

(styrene-maleic anhydride) copolymer as a surfactant.
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o Note: The methoxy groups interact with SMA, potentially requiring less surfactant than
pure octadecane to achieve stable droplets.

e Pre-polymer Addition: Add Melamine-Formaldehyde pre-polymer solution.
o Polymerization: Adjust pH to 4.5, heat to 70°C for 4 hours.

» Validation: Observe under SEM. Check for "dimples" or collapse, which indicates core-shell
incompatibility.

Visualization of Pathways
Figure 1. Synthesis & Phase Change Logic

Thermal Cycling Mechanism

Heat Release
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Caption: Synthesis pathway converting the high-melting diol into the target PCM, followed by
the reversible thermal cycling mechanism.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Recrystallize again. Verify via

) Mono-methylated impurity IR spectroscopy (Look for -OH
Broad Melting Peak (>5°C) ]
(Alcohol-Ether). stretch at 3300 cm™1; it should
be absent).

Add 1% w/w of a nucleating

agent (e.g., 1-octadecanol or

Supercooling (>10°C) Lack of nucleation sites.
graphene nanoplatelets) to
trigger crystallization.
Increase shell thickness or
Shell porosity or polarity switch to a Silica shell (Sol-Gel

Leakage from Capsules ) )
mismatch. method) which bonds better

with the methoxy ether groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: 1,18-Dimethoxyoctadecane as a
Tunable Phase Change Material]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14074152/docs#application-note-1-18-
dimethoxyoctadecane-as-a-tunable-phase-change-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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